

Elemental analysis calculation for C₁₁H₁₁BrN₂O

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide
CAS No.:	116275-13-9
Cat. No.:	B14287583

[Get Quote](#)

Elemental Analysis & Purity Validation Guide: Executive Summary

In pharmaceutical development, the chemical formula

represents a scaffold common to various bioactive heterocycles, including brominated pyridazines and isoquinoline derivatives. Validating the identity and purity of such intermediates is a critical "Go/No-Go" gate in drug discovery.

This guide objectively compares the three primary methodologies for validating this specific stoichiometry: Combustion Analysis (CHN), High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR). While HRMS is superior for molecular formula confirmation, this guide demonstrates why Combustion Analysis remains the gold standard for bulk purity validation, adhering to the strict

acceptance criteria mandated by journals like J. Org. Chem. and J. Med. Chem..

Theoretical Framework: The Control Baseline

Before experimental validation, precise theoretical values must be established. Using 2025 IUPAC standard atomic weights, we define the "Perfect Sample" baseline.

Molecular Formula:

Molecular Weight (MW): 267.126 g/mol [1]

Element	Count	Atomic Wt.[2] (g/mol)	Total Mass Contribution	Theoretical % (w/w)
Carbon (C)	11	12.011	132.121	49.46%
Hydrogen (H)	11	1.008	11.088	4.15%
Bromine (Br)	1	79.904	79.904	29.91%
Nitrogen (N)	2	14.007	28.014	10.49%
Oxygen (O)	1	15.999	15.999	5.99%
TOTAL	-	-	267.126	100.00%

“

Critical Note on Bromine: The high mass fraction of Bromine (~30%) significantly impacts the error budget. In combustion analysis, halogens can interfere with oxidation if not properly trapped, leading to "ghost" values for Carbon.

Comparative Analysis: Method Performance

We evaluate three analytical "products" (methods) used to confirm the composition.

Method A: Automated Combustion Analysis (CHN)

The Industry Benchmark for Purity

- Mechanism: Flash combustion at $>1000^{\circ}\text{C}$ in an oxygen-rich environment. Gases (, ,) are separated via GC and quantified.
- Performance:
 - Accuracy: High (Subject to sample homogeneity).
 - Precision: to absolute deviation.
 - Acceptance Criteria: .
- Pros: The only method that confirms bulk purity (i.e., it detects non-volatile inorganic impurities like silica gel or salts that HRMS misses).
- Cons: Requires relatively large sample size (1–2 mg); destructive; sensitive to trapped solvents.

Method B: High-Resolution Mass Spectrometry (HRMS)

The Identity Specialist

- Mechanism: Ionization (ESI/APCI) followed by Time-of-Flight (ToF) or Orbitrap detection.
- Performance:
 - Accuracy: < 5 ppm mass error.[3][4]
 - Isotopic Pattern: Distinct 1:1 doublet for

and

.

- Pros: Confirms molecular formula and isotopic distribution; requires microscopic sample (< 0.1 mg).
- Cons: Cannot prove purity. A sample can be 80% pure and still give a perfect HRMS signal if the impurities are not ionizable or have different masses.

Method C: Quantitative NMR (qNMR)

The Functional Alternative

- Mechanism: Integration of proton signals relative to an internal standard (e.g., Maleic Acid or TCNB) of known purity.
- Performance:
 - Accuracy:
(standard) to
(optimized).
- Pros: Non-destructive; identifies specific impurities.
- Cons: Requires precise weighing and a high-purity internal standard; overlapping peaks can invalidate results.

Summary Data Table

Feature	Combustion Analysis (CHN)	HRMS (ESI-ToF)	qNMR
Primary Output	% Composition (Bulk)	Exact Mass (Molecule)	Molar Ratio (Purity)
Sample Req.	1–5 mg (Destructive)	< 0.1 mg (Destructive)	5–10 mg (Recoverable)
Interference	Solvents, Water, Silica	Ion Suppression	Peak Overlap
Br Detection	Indirect (requires add-on)	Excellent (Isotope Pattern)	Indirect (Shift effects)
Verdict	Required for Publication	Required for ID	Optional / Supportive

Experimental Protocols

To achieve the theoretical values calculated in Section 2, follow these specific workflows.

Protocol 1: Sample Preparation for CHN Analysis

Objective: Eliminate solvent traps that skew %C and %H results.

- Recrystallization: Purify the crude using a solvent system compatible with the compound (e.g., EtOH/Water).
- Vacuum Drying:
 - Place sample in a vacuum oven at .
 - Apply high vacuum (< 1 mbar) for minimum 12 hours.
 - Why? A 1% residual solvent error (e.g., DCM) can shift Carbon results by >0.5%, causing a failure.

- Desiccator Storage: Cool to room temperature in a desiccator over to prevent hygroscopic water absorption before weighing.

Protocol 2: Interpreting the Bromine Effect

For

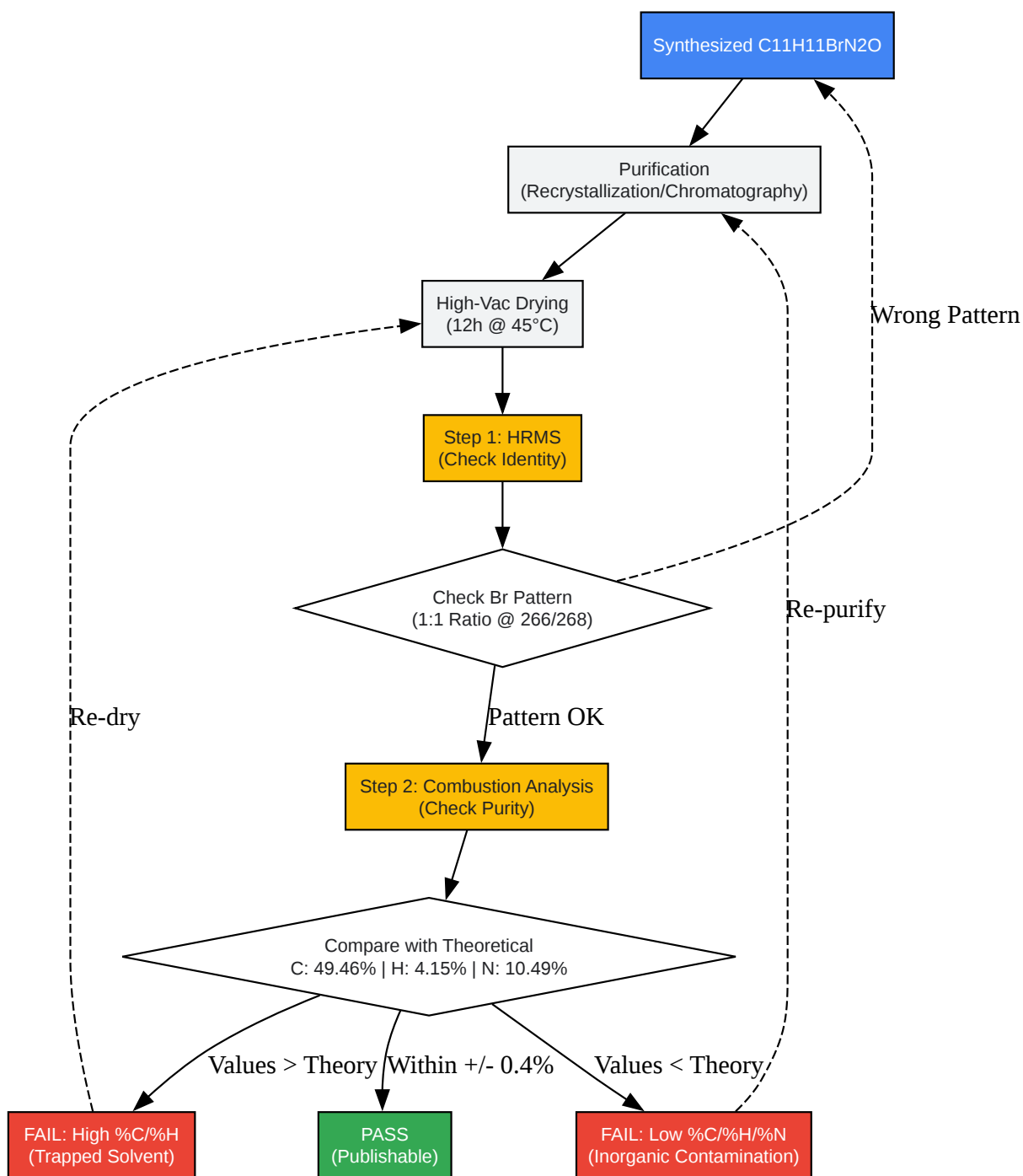
, the Bromine atom introduces a specific challenge in Mass Spectrometry.

- Observation: You will not see a single peak at 267.126 Da.
- Expectation: You will see a "Doublet" separated by 2 mass units.
 - Peak A (): ~266.00 Da
 - Peak B (): ~268.00 Da
 - Intensity Ratio: Approximately 1:1 (50.7% vs 49.3%).
- Validation: If the M+2 peak is significantly smaller than the M peak, your compound has lost the Bromine (dehalogenation).

Visualizations

Diagram 1: Purity Validation Workflow

This decision tree outlines the logical steps for validating the compound.

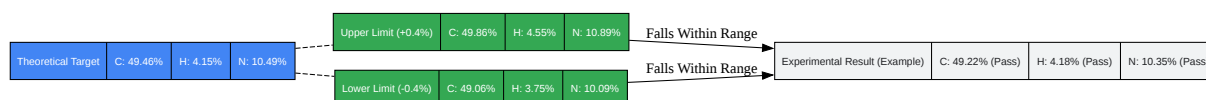


[Click to download full resolution via product page](#)

Caption: Workflow for validating C₁₁H₁₁BrN₂O. Note the feedback loops for failed solvent or inorganic checks.

Diagram 2: Theoretical vs. Experimental Error Margins

A visual representation of the "Safe Zone" for publication.



[Click to download full resolution via product page](#)

Caption: The "Publication Safe Zone." Experimental results must fall between the Upper and Lower limits defined by the +/- 0.4% rule.

References

- IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025).^[5]^[6] Standard Atomic Weights. International Union of Pure and Applied Chemistry.^[2]^[6]^[7] [\[Link\]](#)^[7]
- American Chemical Society. (2024). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. ACS Publications.^[8]^[9] [\[Link\]](#)
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [\[Link\]](#)
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter: Isotope Patterns). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-\(4-Bromophenyl\)-6-methyl-2,3,4,5-tetrahydropyridazine-3-one | Chemical Substance Information | J-GLOBAL \[jglobal.jst.go.jp\]](#)
- [2. chemistryworld.com \[chemistryworld.com\]](#)
- [3. resolvemass.ca \[resolvemass.ca\]](#)
- [4. chromatographyonline.com \[chromatographyonline.com\]](#)
- [5. Standard atomic weight - Wikipedia \[en.wikipedia.org\]](#)
- [6. goldbook.iupac.org \[goldbook.iupac.org\]](#)
- [7. iupac.org \[iupac.org\]](#)
- [8. reddit.com \[reddit.com\]](#)
- [9. researcher-resources.acs.org \[researcher-resources.acs.org\]](#)
- To cite this document: BenchChem. [Elemental analysis calculation for C₁₁H₁₁BrN₂O]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14287583/docs#elemental-analysis-calculation-for-c11h11brn2o\]](https://www.benchchem.com/product/b14287583/docs#elemental-analysis-calculation-for-c11h11brn2o)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)